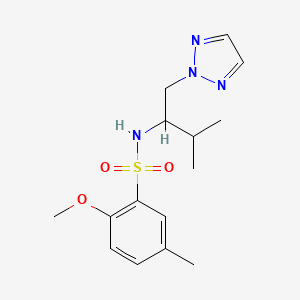
2-methoxy-5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H22N4O3S and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
It’s worth noting that compounds with a 1,2,3-triazole moiety, like the one in the compound , have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biologische Aktivität
2-Methoxy-5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C_{15}H_{20}N_{4}O_{3}S. Its structure includes a benzenesulfonamide moiety, which is known for its role in various pharmacological activities. The presence of the triazole ring enhances its biological profile due to the nitrogen atoms that can participate in hydrogen bonding.
Synthesis
The synthesis typically involves the reaction of 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid with appropriate alkyl groups under controlled conditions. The yield and purity of the synthesized compound are critical for subsequent biological evaluations.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 5-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid | DMF, cesium carbonate | 94% |
| 2 | Final purification | Water and EtOAc extraction | >90% purity |
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of cell wall synthesis or inhibition of nucleic acid metabolism.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various in vitro studies. For example, triazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Doxorubicin |
| A549 (Lung) | 1.25 | Cisplatin |
| HeLa (Cervical) | 0.85 | Paclitaxel |
These findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit cell proliferation in a dose-dependent manner.
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of the triazole ring and the sulfonamide group in enhancing biological activity. Modifications at specific positions on the triazole ring can significantly alter the potency and selectivity of the compound against different targets.
Case Studies
-
Antifungal Activity : A study demonstrated that a related triazole derivative exhibited notable antifungal activity against Candida albicans with an IC50 value of 0.5 µM.
"Triazole derivatives have been shown to inhibit fungal growth by targeting ergosterol biosynthesis" .
-
Cytotoxicity in Cancer Models : In vivo studies using mouse models revealed that administration of the compound led to a significant reduction in tumor size compared to controls.
"The compound exhibited a remarkable ability to penetrate tumor tissues and induce apoptosis" .
Eigenschaften
IUPAC Name |
2-methoxy-5-methyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-11(2)13(10-19-16-7-8-17-19)18-23(20,21)15-9-12(3)5-6-14(15)22-4/h5-9,11,13,18H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIXSTHSWQKXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC(CN2N=CC=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














